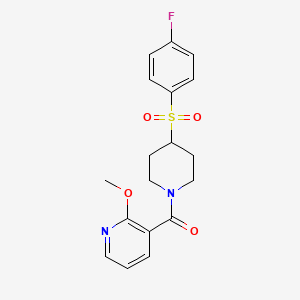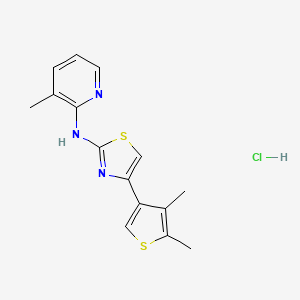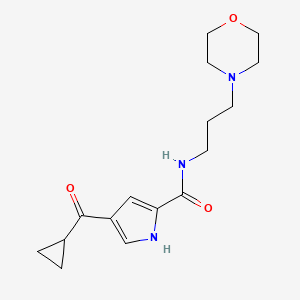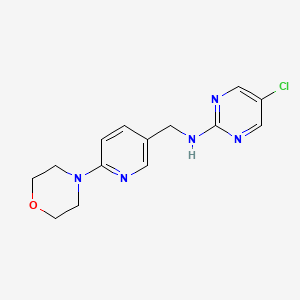
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone, also known as FMPM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry. FMPM is a small molecule inhibitor of protein-protein interactions, which makes it a promising candidate for the development of new drugs targeting various diseases.
Mécanisme D'action
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone works by binding to the interface between the two proteins that are involved in the protein-protein interaction. This binding disrupts the interaction and prevents the downstream signaling pathways that are initiated by the interaction. The specificity of this compound for certain protein-protein interactions makes it a valuable tool for studying the roles of these interactions in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in vitro and in vivo, which makes it a promising candidate for further development as a drug. It has also been found to have good pharmacokinetic properties, including good oral bioavailability and a long half-life in the bloodstream. These properties make this compound a potentially useful drug candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone as a research tool is its specificity for certain protein-protein interactions. This specificity allows researchers to study the effects of disrupting these interactions in a controlled manner. However, the limited number of protein-protein interactions that this compound can target is also a limitation. Additionally, the synthesis of this compound can be challenging and time-consuming, which can limit its use in some experiments.
Orientations Futures
There are several potential future directions for the research on (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone. One direction is the development of this compound analogs with improved potency and selectivity for specific protein-protein interactions. Another direction is the application of this compound in the study of protein-protein interactions involved in various diseases, such as cancer and ischemic diseases. Finally, the use of this compound in combination with other drugs or therapies could also be explored as a potential treatment strategy for various diseases.
Méthodes De Synthèse
The synthesis of (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone involves a multi-step process that starts with the reaction of 4-fluorobenzenesulfonyl chloride with piperidine to form 4-(piperidin-1-yl)benzenesulfonyl chloride. This intermediate is then reacted with 2-methoxypyridine-3-carbaldehyde under basic conditions to yield this compound. The overall yield of this process is around 30%, and the purity of the final product can be increased by recrystallization.
Applications De Recherche Scientifique
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to inhibit the interaction between the oncogenic transcription factor MYC and its partner protein MAX, which is a promising target for cancer therapy. This compound has also been found to inhibit the interaction between the transcription factor HIF-1α and its partner protein CBP, which is a potential target for the treatment of ischemic diseases.
Propriétés
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-25-17-16(3-2-10-20-17)18(22)21-11-8-15(9-12-21)26(23,24)14-6-4-13(19)5-7-14/h2-7,10,15H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPCABSMUGPDCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2854190.png)

![2-{2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B2854193.png)
![5-Methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2854194.png)
![N-[4-(Diethylsulfamoyl)-2-hydroxynaphthalen-1-yl]benzamide hydrate](/img/structure/B2854196.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2854197.png)
![N-(1-Cyanocyclohexyl)-2-[3-(4-fluorophenyl)-3-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2854199.png)





![N4-(4-methoxyphenyl)-N6-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2854212.png)